molecular formula C8H11NO3S B064357 Ethyl 2-amino-5-methoxythiophene-3-carboxylate CAS No. 179115-14-1

Ethyl 2-amino-5-methoxythiophene-3-carboxylate

Cat. No. B064357
M. Wt: 201.25 g/mol
InChI Key: CAQNSGFXQHFAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-methoxythiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its ring structure. Ethyl 2-amino-5-methoxythiophene-3-carboxylate has a unique chemical structure that makes it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-5-methoxythiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-amino-5-methoxythiophene-3-carboxylate in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on Ethyl 2-amino-5-methoxythiophene-3-carboxylate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Scientific Research Applications

Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a neuroprotective agent and as a modulator of the immune system. In material science, Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been used as a building block for the synthesis of conducting polymers and as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

179115-14-1

Product Name

Ethyl 2-amino-5-methoxythiophene-3-carboxylate

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-amino-5-methoxythiophene-3-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3

InChI Key

CAQNSGFXQHFAFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)OC)N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)OC)N

synonyms

3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methanol (404 μL, 10 mmol) in THF (10 mL) at 0° C. under nitrogen was added 2.5M n-BuLi (4.0 mL, 10 mmol). After stirring 20 minutes, CS2 (600 μL, 10 mmol) was added and stirring was continued for 4 hours. The reaction was then cooled to 0° C. followed by the addition of MeI (620 μL, 10 mmol) whereupon the reaction was stirred for 4 hours at 0° C. then at ambient temperature overnight. In a separate flask the anion of acetonitrile was prepared by the dropwise addition of acetonitrile (520 μL, 10 mmol) to a solution of LDA (10 mmol) in THF at -78° C. followed by stirring for 30 minutes at that temperature. To the acetonitrile anion was added the solution of the xanthate prepared above. The reaction was stirred for 1 hour at -78° C. then 1 hour at 0° C. The reaction was then cooled to -78° C., treated with ethyl bromoacetate (1.1 mL, 10 mmol), warmed to reflux, treated with 1.0M lithium bistrimethylsilylamide (1 mL) and heated at reflux for 1.5 hours. After cooling the reaction, it was partitioned between saturated NaHCO3 solution and methylene chloride. The organic layer was then dried with sodium sulfate, filtered, concentrated in vacuo and flash chromatographed eluting with 4:1 hexane-ethyl acetate to give 343 mg (17% yield) of the title compound.
[Compound]
Name
xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
520 μL
Type
solvent
Reaction Step Two
Quantity
404 μL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 μL
Type
reactant
Reaction Step Four
Name
Quantity
620 μL
Type
reactant
Reaction Step Five
Quantity
1.1 mL
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
reactant
Reaction Step Seven
Yield
17%

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